4-Chloro-3,3'-difluorobenzhydrol
Overview
Description
4-Chloro-3,3’-difluorobenzhydrol is an organic compound with the molecular formula C13H9ClF2O It is a derivative of benzhydrol, where the phenyl rings are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3’-difluorobenzhydrol typically involves the reaction of 4-chloro-3,3’-difluorobenzophenone with a reducing agent. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-3,3’-difluorobenzhydrol may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation methods with palladium or platinum catalysts can also be employed to achieve the reduction of the ketone group to the alcohol group under milder conditions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3’-difluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-chloro-3,3’-difluorobenzophenone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of the hydroxyl group can lead to the formation of 4-chloro-3,3’-difluorobenzhydride.
Substitution: The chlorine and fluorine atoms on the aromatic rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-Chloro-3,3’-difluorobenzophenone.
Reduction: 4-Chloro-3,3’-difluorobenzhydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3,3’-difluorobenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups and their derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3’-difluorobenzhydrol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Chloro-3,3’-difluorobenzhydrol can be compared with other benzhydrol derivatives:
4-Chlorobenzhydrol: Lacks the fluorine atoms, resulting in different chemical reactivity and physical properties.
3,3’-Difluorobenzhydrol:
4-Bromo-3,3’-difluorobenzhydrol: Substitution of chlorine with bromine can lead to changes in reactivity and binding properties.
The unique combination of chlorine and fluorine atoms in 4-Chloro-3,3’-difluorobenzhydrol provides it with distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(3-fluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-11-5-4-9(7-12(11)16)13(17)8-2-1-3-10(15)6-8/h1-7,13,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLBKCVKWYTZGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)Cl)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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